molecular formula C16H17NO3 B2813130 N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 478064-63-0

N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Cat. No.: B2813130
CAS No.: 478064-63-0
M. Wt: 271.316
InChI Key: LCJUALUUASMWGH-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a synthetic dihydronaphthofuran derivative characterized by a carboxamide group substituted with a 2-methoxyethyl moiety. Dihydronaphthofurans are bicyclic heterocycles combining a fused benzene and furan ring, which are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties .

Properties

IUPAC Name

N-(2-methoxyethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-9-8-17-16(18)15-10-13-12-5-3-2-4-11(12)6-7-14(13)20-15/h2-7,15H,8-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJUALUUASMWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves several steps. One common synthetic route includes the preparation of the naphthofuran core followed by the introduction of the carboxamide group. The general synthetic route involves the following steps:

    Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving naphthalene derivatives and furan precursors.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through amide bond formation reactions using appropriate amine and carboxylic acid derivatives.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the naphthofuran core are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been studied as an antagonist of melanin concentrating hormone receptor 1 (MCH-R1), which plays a role in regulating feeding and energy homeostasis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in compound 273) enhance cytotoxicity, likely due to increased membrane permeability .
  • Polar Substituents (e.g., hydroxyurea in 260/261) correlate with enzyme inhibition but reduced potency compared to non-polar analogs .

Pharmacological Profiles

Anticancer Activity
  • Compound 273 (NHDC): Inhibits NF-κB and liver tumor growth with IC50 values in the nanomolar range .

The 2-methoxyethyl group’s electron-donating nature may modulate binding to targets like NF-κB or tyrosine kinases, though direct data are needed.

Antimicrobial Activity
  • 2-Azidomethyldihydronaphthofuran (81) : MIC = 3.12 mg/ml vs. M. tuberculosis .
  • 5-Nitro-substituted analogs : Exhibited Gram-negative (E. coli) and Gram-positive (S. aureus) inhibition .

The absence of a nitro group in the target compound suggests weaker antibacterial activity unless the 2-methoxyethyl group compensates via alternate mechanisms.

Physicochemical Properties

Elemental analysis data for analogs (e.g., 6a-d) show C, H, N percentages within expected ranges for dihydronaphthofurans . The 2-methoxyethyl group (C₃H₇O) in the target compound may increase molecular weight (~20–30 g/mol) compared to simpler N-aryl analogs, affecting solubility and logP.

Biological Activity

N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

This compound (CAS: 478064-63-0) has the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol. The compound features a naphtho[2,1-b]furan structure which is known for its diverse biological activities.

The synthesis typically involves multiple steps:

  • Formation of the Naphtho[2,1-b]furan Ring : This is achieved through cyclization reactions involving precursors such as naphthalenes.
  • Introduction of the Methoxyethyl Group : Nucleophilic substitution reactions are used to incorporate the methoxyethyl moiety.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group through amide coupling reactions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of derivatives of 1,2-dihydronaphtho[2,1-b]furan. A notable study evaluated a series of these derivatives against human breast cancer cell lines (MDA-MB-468 and MCF-7) and non-cancerous WI-38 cells. The results indicated that certain compounds exhibited significant anti-proliferative effects, with one derivative (3b) showing the best activity based on MTT assays and further biochemical analyses .

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
3aMDA-MB-46812.5Significant inhibition
3bMCF-78.0Best anti-proliferative effect
3sWI-3815.0Moderate activity

The proposed mechanism for the anticancer effects includes induction of apoptosis and cell cycle arrest at various phases. The compound's structural features may interact with cellular pathways involved in proliferation and survival, making it a candidate for further investigation in cancer therapy.

Study on Genotoxicity

A study examining the genotoxicity of related compounds revealed that certain derivatives could induce DNA damage in vitro. While specific data on this compound was not detailed in this research, it underscores the importance of evaluating potential genotoxic effects when considering therapeutic applications .

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